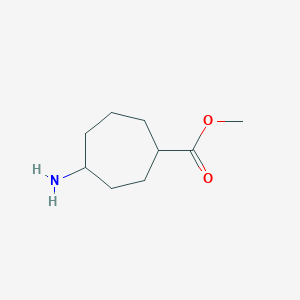

Methyl 4-aminocycloheptane-1-carboxylate

Description

Contextualization within the broader landscape of cyclic amino acid chemistry.

Cyclic amino acids are analogues of proteinogenic amino acids where the side chain is cyclized onto the backbone or, as in the case of aminocycloalkane carboxylates, the amino and carboxyl groups are substituents on a carbocyclic ring. spcmc.ac.in Unlike their linear counterparts, cyclic amino acids impose significant conformational constraints on molecules into which they are incorporated, such as peptides. This rigidity is a powerful tool in medicinal chemistry and drug design, as it can enhance metabolic stability, improve receptor binding affinity, and increase target specificity. spcmc.ac.innih.gov

The field encompasses a wide variety of ring sizes, from highly strained cyclopropane (B1198618) and cyclobutane (B1203170) systems to more flexible cyclohexane (B81311) and cycloheptane (B1346806) derivatives. researchgate.netnih.gov These scaffolds serve as versatile building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. beilstein-journals.org For instance, oligomers of cyclopentane-based β-amino acids are known to fold into specific, stable secondary structures like helices and β-sheets. nih.gov The incorporation of such non-natural amino acids is a key strategy in developing novel therapeutics and advanced materials. beilstein-journals.org

Strategic significance of the cycloheptane scaffold in organic synthesis and chemical biology.

The cycloheptane ring is a common motif in a variety of natural products, including terpenoids and alkaloids, which are known for their complex structures and potent biological activities. researchgate.net However, the synthesis and functionalization of seven-membered rings present unique challenges compared to their five- and six-membered counterparts due to increased conformational flexibility and less predictable reactivity. researchgate.net

The conformational landscape of cycloheptane is complex, with multiple low-energy conformations such as the twist-chair and twist-boat. researchgate.net This flexibility can be strategically harnessed in organic synthesis to control the spatial arrangement of functional groups. The 1,4-disubstitution pattern, as seen in Methyl 4-aminocycloheptane-1-carboxylate, is of particular interest as it places functional groups across the ring, allowing for the creation of specific three-dimensional architectures. Understanding the principles of conformational analysis, often studied in more rigid systems like cyclohexane, is crucial for predicting the behavior of these larger rings. spcmc.ac.inlibretexts.org The development of synthetic methods that provide precise control over the stereochemistry and substitution pattern of cycloheptane derivatives is an active area of research, enabling access to novel molecular scaffolds for drug discovery and materials science. researchgate.net

Chemical and Physical Properties of this compound

While specific experimental research on this compound is limited in published literature, its fundamental properties can be compiled from chemical databases. These properties define its identity and provide a basis for predicting its behavior in chemical reactions.

Below is a summary of the key identifiers for this compound. uni.luchemsrc.com

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 1782857-39-9 |

| SMILES | COC(=O)C1CCCC(CC1)N |

| InChI | InChI=1S/C9H17NO2/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8H,2-6,10H2,1H3 |

| InChIKey | NBWDADGCWZGJAF-UHFFFAOYSA-N |

Detailed Research Findings

Detailed experimental studies focused solely on this compound are not widely available. However, computational predictions based on its structure offer insights into its physicochemical characteristics. One such area is ion mobility spectrometry, where the predicted Collision Cross Section (CCS) provides information about the shape and size of the molecule in the gas phase.

The following table presents predicted CCS values for different adducts of this compound, as calculated by CCSbase. uni.lu These data are valuable in analytical chemistry for identifying the compound in complex mixtures using techniques like liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS).

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 172.13321 | 133.5 |

| [M+Na]⁺ | 194.11515 | 136.0 |

| [M-H]⁻ | 170.11865 | 137.0 |

| [M+NH₄]⁺ | 189.15975 | 151.8 |

| [M+K]⁺ | 210.08909 | 140.2 |

| [M+H-H₂O]⁺ | 154.12319 | 128.3 |

| [M]⁺ | 171.12538 | 126.3 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDADGCWZGJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782857-39-9 | |

| Record name | methyl 4-aminocycloheptane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Aminocycloheptane 1 Carboxylate and Analogous Structures

Strategies for the construction of the aminocycloheptane scaffold.

The construction of the aminocycloheptane scaffold, the core of methyl 4-aminocycloheptane-1-carboxylate, can be achieved through various synthetic routes. A common approach involves the modification of pre-existing cycloheptane (B1346806) rings. For instance, cycloheptanones can serve as versatile starting materials. The introduction of the amino group can be accomplished through reductive amination, where the ketone is converted to an imine or enamine intermediate, followed by reduction. rsc.orgnih.gov

Another strategy involves the formation of the seven-membered ring itself through cyclization reactions. For example, ring-closing metathesis has been successfully employed in the synthesis of seven-membered carbocyclic β-fluoroamines, demonstrating its utility in forming cycloheptene (B1346976) rings that can be subsequently functionalized.

Furthermore, multi-component reactions offer a convergent approach to building complexity in a single step. For instance, the reaction of cycloheptanone (B156872) with an amine and an aldehyde can lead to the formation of fused heterocyclic systems containing a cyclohepta[b]pyridine core, showcasing the potential for cycloheptanone as a building block in complex scaffold synthesis.

Regioselective and stereoselective synthetic approaches.

Control over the relative and absolute stereochemistry of the amino and carboxyl groups on the cycloheptane ring is crucial for the synthesis of specific isomers of this compound. This is achieved through regioselective and stereoselective synthetic methods.

Diastereoselective transformations for defined stereochemistry.

Diastereoselectivity in the synthesis of aminocycloheptane derivatives can be achieved by substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. For instance, the diastereoselective reduction of a ketone on a functionalized cyclopentanone (B42830) has been shown to be effective in establishing a new stereocenter. nih.gov This principle can be extended to cycloheptanone systems.

Furthermore, the stereoselective synthesis of aminocyclooctanetriols has been achieved starting from cis,cis-1,3-cyclooctadiene. beilstein-journals.org This highlights the use of cyclic dienes as starting points for creating multiple stereocenters with high diastereoselectivity through a series of controlled transformations, a strategy that could be adapted for seven-membered rings.

Enantioselective syntheses for absolute configuration control.

The control of the absolute configuration of the stereocenters in this compound requires enantioselective synthetic methods. Asymmetric catalysis is a powerful tool for achieving this. Chiral catalysts can be employed in key bond-forming reactions to favor the formation of one enantiomer over the other.

For example, asymmetric Strecker reactions, which involve the addition of cyanide to an imine, can be catalyzed by chiral catalysts to produce enantiomerically enriched α-amino nitriles. wikipedia.orgnih.gov This methodology could be applied to a cycloheptanone derivative to introduce the amino and a precursor to the carboxyl group with high enantioselectivity.

Moreover, organocatalysis has emerged as a robust strategy for enantioselective transformations. For instance, a hydroquinine-based primary amine catalyst has been used for the highly enantioselective Michael reaction of cycloheptanone with nitroolefins, demonstrating excellent control over the formation of a new stereocenter on the seven-membered ring. rsc.org

Key reaction classes in aminocycloheptane synthesis.

Several key reaction classes are instrumental in the synthesis of aminocycloheptanes and their derivatives. These reactions allow for the introduction of the required functional groups and the construction of the carbocyclic ring.

Aza-Michael addition reactions.

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-nitrogen bonds. frontiersin.orgnih.gov This reaction can be utilized to introduce an amino group at the 4-position of a cycloheptenone derivative, which can then be further elaborated to this compound. The reaction can be catalyzed by various reagents, and asymmetric variants using chiral catalysts can provide enantiomerically enriched products. researchgate.net The Stork enamine reaction, a Michael-like addition of an enamine to an α,β-unsaturated carbonyl acceptor, provides another avenue for the formation of 1,5-dicarbonyl compounds which can be precursors to aminocycloheptanes. openstax.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Cycloheptenone | Amine | Base or Lewis acid | 4-Aminocycloheptanone |

| Cycloheptanone (as enamine) | α,β-Unsaturated ester | Acid | 1,5-Dicarbonyl compound |

| Itaconates | Primary amine | - | N-functionalized mono-pyrrolidone |

Strecker-type condensation reactions.

The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. organic-chemistry.orgmasterorganicchemistry.com It involves a three-component reaction between a ketone (or aldehyde), an amine, and a cyanide source. wikipedia.org In the context of this compound, a Strecker reaction on a suitably functionalized cycloheptanone could be a key step. For example, a cycloheptanone bearing a protected carboxyl group at the 4-position could undergo a Strecker reaction to introduce the amino and nitrile groups at the 1-position. Subsequent hydrolysis of the nitrile would yield the desired amino acid derivative. Asymmetric versions of the Strecker reaction, using chiral auxiliaries or catalysts, are well-established and could be employed to control the stereochemistry at the C1 position. nih.govresearchgate.net

| Carbonyl Compound | Amine Source | Cyanide Source | Key Intermediate |

| 4-Oxocycloheptane-1-carboxylate | Ammonia (B1221849)/Ammonium (B1175870) salt | KCN/HCN | α-Amino nitrile |

| Substituted Cycloheptanone | Chiral amine auxiliary | TMSCN | Chiral α-Amino nitrile |

| Ketone | Primary amine | NaCN | N-Substituted α-Amino nitrile |

Cycloaddition Methodologies

The construction of the seven-membered cycloheptane ring, a key feature of this compound, can be efficiently achieved through [4+3] cycloaddition reactions. sci-hub.se This type of reaction is a powerful tool for forming seven-membered rings directly and has been applied in the synthesis of numerous natural products containing cycloheptane subunits. sci-hub.sersc.org

In a typical [4+3] cycloaddition, a diene, which contributes four atoms to the new ring, reacts with a three-atom electrophilic component. sci-hub.se The three-carbon electrophile is often a reactive intermediate, such as an allylic cation, generated in situ. sci-hub.se A variety of dienes can be used, including both cyclic and acyclic types. nih.gov

One notable application of this methodology is in the synthesis of cyclohepta[b]indoles. In this process, a rhodium-catalyzed reaction between a propargylic ether and a diene leads to the formation of the seven-membered ring fused to an indole. nih.gov The reaction proceeds through a vinyl carbene intermediate that undergoes cycloaddition with the diene. High regioselectivity has been observed in these reactions. nih.gov

The versatility of the [4+3] cycloaddition allows for the synthesis of highly functionalized cycloheptane derivatives, which can then be further modified to introduce the desired amino and carboxylate groups found in this compound.

Table 1: Examples of [4+3] Cycloaddition Reactions for Cycloheptane Synthesis

| Diene Component | Three-Carbon Component Precursor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Acyclic Dienes | Propargylic Ether | [{Rh(CO)₂Cl}₂] | Cyclohepta[b]indole |

| Cyclic Dienes | Propargylylic Ether | [{Rh(CO)₂Cl}₂] | Cyclohepta[b]indole |

| Furan | 1,1,3-Trichloroacetone | Triethylamine | Functionalized Cycloheptane |

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds like ketones and aldehydes. This reaction is crucial for introducing the amino group into the cycloheptane ring to form compounds such as this compound. The process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

While specific protocols for this compound are not detailed, analogous reductive aminations of cyclohexanone (B45756) provide valuable insights. For instance, the reductive amination of cyclohexanone with various amines can be catalyzed by imine reductases (IREDs), offering a biocatalytic route to chiral amines. These enzymatic reactions have been scaled from milligrams to tons for industrial applications.

In a laboratory setting, various reducing agents can be employed. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present.

The general steps for a reductive amination protocol starting from a cycloheptanone derivative would be:

Reaction of the cycloheptanone with an amine (or ammonia source) to form an imine or enamine intermediate.

In situ reduction of the intermediate with a suitable reducing agent to yield the desired aminocycloheptane.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Borohydride (NaBH₄) | A mild reducing agent, often used for aldehydes and ketones. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of ketones. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, particularly effective for reductive aminations. |

Synthetic Routes to Chiral Intermediates Incorporating the Cycloheptane Core

The synthesis of specific stereoisomers of this compound requires the preparation of chiral intermediates. A relevant example is the synthesis of a dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivative, which highlights a potential pathway for creating chiral cycloheptane structures. acs.org

This synthetic route commences with a bicyclic β-lactam, which is subjected to ring-opening to afford a cis-amino ester. acs.org The amino group is then protected, for example, with a Boc group. Subsequent epoxidation of a double bond within the cyclooctene (B146475) ring, followed by a ring-opening reaction of the resulting epoxide, introduces hydroxyl groups and establishes the desired stereochemistry. acs.org

A key step in this synthesis is the epoxidation of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The subsequent acid-catalyzed ring-opening of the epoxide in the presence of an alcohol can lead to the formation of a dihydroxy derivative. acs.org The stereochemistry of the final product is controlled by the stereochemistry of the epoxidation and the regioselectivity of the epoxide opening. acs.org

This methodology demonstrates a viable strategy for the synthesis of chiral, functionalized cycloheptane and cyclooctane (B165968) cores that are precursors to compounds like this compound.

Table 3: Key Steps in the Synthesis of a Chiral Aminocyclooctane Derivative

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Ring Opening | Bicyclic β-lactam | HCl(g) in MeOH | cis-Amino ester |

| 2. Protection | cis-Amino ester | Boc anhydride | N-Boc-protected amino ester |

| 3. Epoxidation | N-Boc-protected amino ester with a double bond | m-CPBA | Epoxide |

| 4. Epoxide Opening | Epoxide | HCl(g) in MeOH | Dihydroxy amino ester derivative |

Stereochemical Investigations of Methyl 4 Aminocycloheptane 1 Carboxylate and Its Analogues

Conformational analysis of cycloheptane (B1346806) ring systems.

Unlike the well-defined chair conformation of cyclohexane (B81311), the cycloheptane ring is significantly more flexible and lacks a single, rigid, low-energy conformation. libretexts.org This flexibility leads to a dynamic equilibrium between several conformers. These conformations are organized into two primary families: the twist-chair/chair family and the twist-boat/boat family. researchgate.net The relief of angle strain and torsional strain is achieved through puckering of the ring. libretexts.org

Characterization of preferred conformers and puckering parameters.

Through computational studies and experimental data, the twist-chair (TC) conformation is generally considered to be the most stable conformer for cycloheptane. researchgate.netscispace.com The cycloheptane ring can undergo pseudorotation, a process where it interconverts between various chair and twist-chair forms with low energy barriers. scispace.com The chair (C) and boat (B) conformations themselves are not energy minima but rather transition states connecting pairs of twist-chair and twist-boat (TB) conformations, respectively. researchgate.net

To provide a precise and quantitative description of these non-planar ring structures, a set of puckering parameters developed by Cremer and Pople is widely used. nih.govacs.org For an N-membered ring, N-3 parameters are required to define its conformation. nih.govacs.org These parameters describe the out-of-plane deviations of the ring atoms from a calculated mean plane, allowing for a systematic mapping of the potential energy surface and identification of all stationary points (energy minima and transition states) for the ring. nih.gov

| Conformer | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair (TC) | C₂ | 0.00 |

| Chair (C) | Cₛ | ~1.4 |

| Twist-Boat (TB) | C₂ | ~2.1 |

| Boat (B) | Cₛ | ~2.5 |

Note: Energies are approximate values derived from computational studies and can vary with the method of calculation.

Influence of substituent patterns on ring conformation.

The introduction of substituents onto the cycloheptane ring significantly impacts the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain, including transannular interactions (steric hindrance between groups on opposite sides of the ring). libretexts.orgsaskoer.ca For a 1,4-disubstituted cycloheptane such as Methyl 4-aminocycloheptane-1-carboxylate, the energetic preference for a particular twist-chair conformer depends on the relative orientation (cis or trans) of the substituents and their propensity to occupy pseudo-axial or pseudo-equatorial positions.

In general, bulky substituents favor pseudo-equatorial positions to avoid unfavorable 1,3- and 1,4-diaxial-like interactions. libretexts.org The conformational preference in a substituted cycloheptane is a delicate balance between minimizing torsional strain, angle strain, and steric interactions involving the substituents. nih.gov The presence of multiple substituents can even cause a less favorable conformation of the parent ring to become the preferred one. scispace.com

Chirality and stereoisomerism in aminocycloheptane frameworks.

Chirality arises when a molecule is non-superimposable on its mirror image. libretexts.org In the case of this compound, the substitution at carbons C-1 and C-4 creates stereocenters. This leads to the existence of stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org

The 1,4-disubstitution pattern gives rise to two diastereomers: cis and trans. In the cis-isomer, both substituents are on the same face of the ring, while in the trans-isomer, they are on opposite faces. Both the cis and trans isomers are chiral, meaning each can exist as a pair of enantiomers (non-superimposable mirror images). libretexts.orglibretexts.org Therefore, a total of four stereoisomers are possible for this compound. Diastereomers have different physical properties, while enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. libretexts.orglibretexts.org

Methodologies for the resolution and separation of enantiomers and diastereomers.

The separation of stereoisomers is a critical process in chemical synthesis and analysis. Since diastereomers have different physical properties (e.g., melting point, boiling point, solubility), they can often be separated using standard laboratory techniques like crystallization or chromatography. libretexts.org

The separation of enantiomers, a process known as resolution, is more challenging due to their identical physical properties. libretexts.orglibretexts.org A common strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. libretexts.orglibretexts.org For this compound, the basic amino group can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction forms a mixture of diastereomeric salts, which can then be separated by fractional crystallization. mdpi.com After separation, the original enantiomeric amines can be regenerated by treatment with a base.

| Method | Principle | Application Example |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form separable diastereomers. libretexts.org | Reacting racemic amine with (R,R)-tartaric acid, followed by fractional crystallization. libretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP) in an HPLC or GC column. nih.gov | Passing a racemic mixture through an HPLC column packed with a chiral material, leading to different retention times for each enantiomer. youtube.com |

| Enzymatic Resolution | Use of an enzyme that selectively catalyzes a reaction on only one enantiomer of the racemic mixture. | An enzyme selectively hydrolyzes the methyl ester of one enantiomer, allowing for separation of the resulting acid from the unreacted ester. |

Another powerful modern technique is chiral chromatography. nih.gov In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. youtube.com

Spectroscopic and Diffraction-Based Stereochemical Characterization.

Determining the precise three-dimensional structure of stereoisomers requires sophisticated analytical techniques. While X-ray crystallography can provide definitive structural information in the solid state, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy for configurational and conformational assignments.

NMR spectroscopy is one of the most powerful tools for determining the configuration and conformation of cyclic compounds like this compound in solution. auremn.org.br Both ¹H and ¹³C NMR spectra provide crucial information.

Furthermore, the scalar coupling constants (J-couplings), particularly the three-bond proton-proton coupling (³JHH), provide detailed information about the dihedral angles between adjacent C-H bonds. According to the Karplus relationship, the magnitude of ³JHH is related to the dihedral angle. By measuring these coupling constants from the ¹H NMR spectrum, it is possible to deduce the torsional angles within the ring and thus identify the predominant conformation in solution. leibniz-fli.de The signal multiplicity and width for the protons at C-1 and C-4 can be particularly informative for assigning the pseudo-axial or pseudo-equatorial orientation of the amino and ester groups.

X-ray Crystallography for absolute and relative stereochemical determination.

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. This technique is paramount in establishing the absolute and relative stereochemistry of chiral molecules such as this compound.

The relative stereochemistry, which describes the spatial arrangement of different stereocenters within a molecule relative to each other (e.g., cis vs. trans isomers), is inherent in the crystal structure solution. For this compound, with stereocenters at C1 and C4, X-ray diffraction would unequivocally distinguish between the cis and trans diastereomers by mapping the precise positions of the amino and methyl carboxylate groups relative to the cycloheptane ring.

Determination of the absolute stereochemistry, the actual spatial arrangement of atoms in a chiral molecule, is more complex and relies on the phenomenon of anomalous dispersion. When an atom in the crystal interacts with X-rays of a suitable wavelength, a phase shift occurs in the scattered radiation. By carefully analyzing the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which are no longer equal in the presence of anomalous scattering in a non-centrosymmetric crystal, the absolute configuration can be determined. For light-atom molecules like this compound (composed of C, H, N, and O), the anomalous scattering effect is weak. However, modern diffractometers and computational methods have made the determination of absolute configuration for such molecules feasible, often by derivatizing the molecule with a heavier atom or by using high-quality crystals and precise data collection.

In the case of analogous cycloheptane systems, such as peptides incorporating 1-aminocycloheptane-1-carboxylic acid, X-ray crystallography has been instrumental. These studies have revealed that the cycloheptane ring predominantly adopts a twist-chair conformation in the solid state nih.gov. This conformation is characterized by a seven-membered ring that is puckered to minimize steric and torsional strain. It is highly probable that this compound would also exhibit a similar twist-chair conformation.

The crystallographic data obtained for a hypothetical crystal of trans-(1R,4R)-Methyl 4-aminocycloheptane-1-carboxylate is presented in the interactive table below for illustrative purposes.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.197 |

| b (Å) | 10.670 |

| c (Å) | 12.977 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1134.5 |

| Z | 4 |

| Flack Parameter | 0.05(10) |

This table is illustrative and based on typical values for similar organic molecules.

The Flack parameter, being close to zero, would provide confidence in the assignment of the absolute configuration. The detailed bond lengths and angles from the crystal structure would further confirm the connectivity and geometry of the molecule.

Application of Circular Dichroism (CD) and Vibrational Spectroscopy (FTIR) in conformational studies.

While X-ray crystallography provides a static picture of a molecule in the solid state, spectroscopic techniques such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy offer valuable insights into the stereochemistry and conformational dynamics of molecules in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the absolute configuration and the conformational preferences of a molecule. For a molecule like this compound, the chromophores, such as the carboxylate group, will give rise to CD signals.

The sign and magnitude of the Cotton effect in a CD spectrum are directly related to the stereochemistry of the molecule. While direct CD analysis of simple amino acid esters can be challenging, derivatization or complexation with a chiral or achiral host can amplify the CD signal, allowing for the determination of the absolute configuration of chiral carboxylates nih.gov. For instance, complexation of a chiral amino acid derivative with a molecular tweezer has been shown to produce a strong and predictable CD couplet, with the sign of the couplet correlating to the absolute stereochemistry of the amino acid nih.gov.

For this compound, one could anticipate that the L- and D-enantiomers would exhibit mirror-image CD spectra. The position and intensity of the CD bands would be influenced by the conformation of the cycloheptane ring and the relative orientation of the amino and carboxylate groups. Theoretical calculations, in conjunction with experimental CD data, can be a powerful tool for assigning the absolute configuration and identifying the predominant solution-phase conformers.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the molecular structure, including its conformation. In the context of conformational studies, FTIR can distinguish between different conformers of a molecule because each conformer will have a unique set of vibrational frequencies.

For cyclic molecules like cycloheptane derivatives, specific vibrational modes are associated with the ring's puckering and stretching. Studies on peptides containing 1-aminocycloheptane-1-carboxylic acid have utilized IR spectroscopy to demonstrate that conformations observed in the solid state, such as β-turns, are often maintained in solution nih.gov.

The table below summarizes the expected characteristic FTIR absorption bands for this compound and their conformational sensitivity.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Conformational Significance |

| Amino (N-H) | Stretching | 3300 - 3400 | Position can indicate hydrogen bonding. |

| Ester (C=O) | Stretching | 1725 - 1740 | Lower frequency may suggest intramolecular hydrogen bonding. |

| C-N | Stretching | 1020 - 1250 | Sensitive to the local environment of the amino group. |

| Cycloheptane Ring | Puckering/Breathing | < 1000 | Characteristic fingerprint region for different ring conformations. |

This table provides expected ranges and interpretations.

By combining the detailed structural information from X-ray crystallography with the solution-phase conformational insights from CD and FTIR spectroscopy, a comprehensive understanding of the stereochemical and conformational landscape of this compound and its analogues can be achieved.

Reactivity and Derivatization Chemistry of Methyl 4 Aminocycloheptane 1 Carboxylate

Transformations of the amino functionality.

The primary amino group in Methyl 4-aminocycloheptane-1-carboxylate is a nucleophilic center, making it susceptible to reaction with a wide variety of electrophiles. Common transformations include acylation, alkylation, and sulfonylation.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form amides. For instance, reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. This type of transformation is fundamental in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. Dicyclohexylcarbodiimide (DCC) is a common coupling agent used to facilitate amide bond formation by activating the carboxylic acid. libretexts.orglibretexts.org

Alkylation: The nitrogen can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are often crystalline solids and have applications in various areas of chemistry.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid Chloride (RCOCl), Base | N-acyl amide |

| Acylation | Carboxylic Acid (RCOOH), DCC | N-acyl amide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chloride (RSO2Cl), Base | Sulfonamide |

This table provides a summary of common transformations involving the amino functionality.

Reactions involving the carboxylate ester group.

The methyl ester group is a versatile handle for various chemical modifications, primarily through nucleophilic acyl substitution.

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Amidation: The ester can be converted directly into an amide by heating with an amine. This reaction, known as aminolysis, can sometimes be slow and may require high temperatures. The direct reaction of a carboxylic acid (obtained from ester hydrolysis) with an amine using coupling agents is often a more efficient method for amide formation. libretexts.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-aminocycloheptyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The resulting amino alcohol is a valuable building block for further synthesis.

Grignard Reaction: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. This reaction proceeds through the addition of two equivalents of the Grignard reagent to the ester carbonyl group.

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or NaOH/H₂O | 4-aminocycloheptane-1-carboxylic acid |

| Amidation | Amine (RNH₂), Heat | N-substituted 4-aminocycloheptane-1-carboxamide |

| Reduction | LiAlH₄, then H₂O | (4-aminocycloheptyl)methanol |

| Grignard Reaction | 2 eq. R-MgX, then H₃O⁺ | 1-(4-aminocycloheptyl)-1,1-dialkyl-methanol |

This table summarizes key reactions of the carboxylate ester group.

Chemical modifications of the cycloheptane (B1346806) ring system.

Modifying the saturated cycloheptane ring is generally more challenging than transforming the functional groups. Such modifications often require harsher conditions and may lack selectivity. The cycloheptane ring exists in a dynamic equilibrium of several conformations, primarily the twist-chair and chair forms, which can influence the stereochemical outcome of reactions. acs.org

One strategy for functionalizing the ring involves starting from an unsaturated precursor, such as a cycloheptene (B1346976) derivative. For example, epoxidation of a double bond within the ring, followed by nucleophilic ring-opening, can introduce new functional groups with defined stereochemistry. A similar approach has been demonstrated in the synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivatives, where an N-protected aminocyclooctene was treated with an epoxidizing agent, and the resulting epoxide was opened. beilstein-journals.orgnih.gov This strategy could be adapted to synthesize hydroxylated derivatives of this compound.

Synthesis of N-protected and C-protected derivatives.

In multi-step syntheses, it is often necessary to protect one of the functional groups to prevent it from reacting while the other is being modified.

N-Protection: The amino group is commonly protected to prevent its nucleophilic and basic properties from interfering with subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and can be removed under mild acidic conditions (e.g., with trifluoroacetic acid). beilstein-journals.orgnih.govbeilstein-journals.org This method is effective for protecting cyclic amino esters. nih.gov Other common N-protecting groups include the benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups.

C-Protection: The methyl ester itself serves as a protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions used to modify the amino group, including N-protection and many coupling reactions. As mentioned previously, the methyl ester can be deprotected (hydrolyzed) to the free carboxylic acid when desired. masterorganicchemistry.com

| Functionality | Protecting Group | Reagent for Introduction | Conditions for Removal |

| Amino Group | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild Acid (e.g., TFA) |

| Amino Group | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenation |

| Carboxyl Group | Methyl Ester | Methanol, Acid Catalyst (Fischer Esterification) | Acid or Base Hydrolysis |

This table outlines common protection strategies for the amino and carboxyl functionalities.

Enzyme-catalyzed reactions and mechanistic insights involving aminocycloalkane substrates.

Enzymes are highly specific biological catalysts that can perform complex chemical transformations under mild conditions. nih.gov While specific enzymatic studies on this compound are not widely documented, the reactivity of similar aminocycloalkane substrates can provide valuable insights.

Enzymes achieve their catalytic power by lowering the activation energy of a reaction. nih.govkhanacademy.org This is accomplished within the enzyme's active site, a specific region where the substrate binds to form an enzyme-substrate complex. khanacademy.orglongdom.org The active site's unique chemical environment and the precise positioning of the substrate facilitate the reaction. nih.gov

For a substrate like this compound, several classes of enzymes could be relevant:

Lipases and Esterases: These enzymes could catalyze the stereoselective hydrolysis of the methyl ester, which could be useful for resolving racemic mixtures of the compound.

Amine Dehydrogenases (AmDHs) and Transaminases: These enzymes are involved in the synthesis and transformation of amines. researchgate.net A transaminase could potentially catalyze the transfer of the amino group from the cycloheptane ring to an α-keto acid acceptor. The mechanism of these pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes involves the formation of a Schiff base intermediate between the substrate and the PLP cofactor. nih.gov

Acylases: These enzymes can be used for the stereoselective removal of an N-acetyl group, another route for kinetic resolution.

The mechanism of enzyme catalysis often involves stabilizing the high-energy transition state of the reaction. nih.govaktpublication.com For instance, in the active site of an aminotransferase, amino acid residues can act as general acids or bases to facilitate proton transfers, and the enzyme's structure orients the substrate optimally for reaction with the PLP cofactor. nih.govaktpublication.com Understanding these mechanisms is crucial for the rational design of enzyme inhibitors and for engineering enzymes for novel biocatalytic applications. researchgate.net

Computational Chemistry and Molecular Modeling of Methyl 4 Aminocycloheptane 1 Carboxylate

Theoretical conformational analysis and energy landscape mapping

The seven-membered ring of Methyl 4-aminocycloheptane-1-carboxylate allows for a high degree of conformational flexibility. Theoretical conformational analysis is employed to identify the most stable arrangements of the atoms in three-dimensional space and to map the energy landscape of the molecule. Cycloheptane (B1346806) and its derivatives are known to preferentially adopt twist-chair and twist-boat conformations. acs.orgbiomedres.us High-level electronic structure calculations can be utilized to perform a holistic conformational analysis of the cycloheptane ring. acs.org

An illustrative energy landscape mapping for this compound would involve identifying several stable conformers and the transition states that separate them. The relative energies determine the population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (Amino, Carboxylate) | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair 1 | Equatorial, Equatorial | 0.00 |

| Twist-Chair 2 | Equatorial, Axial | 1.25 |

| Twist-Chair 3 | Axial, Equatorial | 1.50 |

| Twist-Chair 4 | Axial, Axial | 3.50 |

| Twist-Boat 1 | Equatorial, Equatorial | 0.80 |

Note: This table is illustrative and provides hypothetical data to demonstrate the output of a conformational analysis study. Actual values would be determined through specific computational calculations.

Molecular dynamics simulations for dynamic behavior and flexibility

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and flexibility of this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal how the cycloheptane ring flexes and how the substituents move in relation to the ring and each other. mdpi.com These simulations are particularly useful for understanding the molecule's behavior in a solution, mimicking physiological or reaction conditions.

An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms to predict their motion over a specific time period. mdpi.com The resulting trajectory provides a detailed movie of the molecule's dynamics, from which properties such as conformational transitions, flexibility of different regions, and interactions with the solvent can be analyzed. For instance, MD simulations can elucidate the stability of intramolecular hydrogen bonds and the solvation of the carboxylate and amino groups. rsc.orgnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description |

|---|---|

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM). mdpi.com |

| Solvent Model | A model to represent the solvent molecules (e.g., TIP3P for water). |

| Simulation Time | The total time the simulation is run (e.g., nanoseconds to microseconds). |

| Time Step | The interval at which the equations of motion are integrated (e.g., 1-2 femtoseconds). mdpi.com |

Note: This table provides a general overview of parameters used in MD simulations.

Quantum chemical calculations (e.g., Density Functional Theory, DFT) for electronic structure and intermolecular interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. nih.gov These calculations provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. nih.gov

DFT can be used to compute a variety of electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Furthermore, these calculations can map the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information is crucial for understanding how the molecule will interact with other molecules, such as substrates, receptors, or catalysts. For example, the nitrogen of the amino group and the oxygens of the carboxylate group are expected to be regions of high electron density.

Table 3: Hypothetical Electronic Properties from DFT Calculations

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability. |

Note: This table contains hypothetical data for illustrative purposes. Specific values would be obtained from DFT calculations using a chosen functional and basis set.

Computational approaches to support structure elucidation and rationalize reaction mechanisms

Computational methods are valuable in supporting the experimental elucidation of the structure of this compound and in rationalizing the mechanisms of reactions in which it is involved. For instance, theoretical calculations of NMR chemical shifts can be compared with experimental spectra to confirm the assigned structure and stereochemistry. Discrepancies between calculated and experimental values can prompt a re-evaluation of the proposed structure.

In the context of reaction mechanisms, computational chemistry can be used to model the potential energy surface of a reaction. This involves calculating the structures and energies of reactants, transition states, and products. By identifying the lowest energy pathway, the most likely mechanism can be determined. For example, in the synthesis of this molecule, computational modeling could clarify the stereochemical outcome of a particular reaction step by comparing the activation energies of different reaction pathways.

Predictive modeling for rational design and optimization

Predictive modeling based on the computational analysis of this compound can guide the rational design and optimization of new molecules with desired properties. By establishing a quantitative structure-activity relationship (QSAR) or a structure-property relationship (QSPR), computational models can predict how modifications to the molecular structure will affect its biological activity or physical properties.

For example, if this compound is a scaffold for a new drug, predictive models could be used to design derivatives with improved binding affinity to a target receptor. nih.gov This could involve computationally screening a virtual library of related compounds to identify those with the most promising predicted activity, thereby prioritizing synthetic efforts and reducing the time and cost of research and development.

Applications in Advanced Organic Synthesis and Chemical Biology

Strategic utility as chiral building blocks for the synthesis of complex molecules

Chiral building blocks are fundamental to modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological function. echemi.com Methyl 4-aminocycloheptane-1-carboxylate, when resolved into its individual enantiomers, serves as a valuable chiral synthon. The synthesis of enantiomerically pure cycloheptane (B1346806) amino acid polyols has been reported, highlighting the accessibility of these complex chiral structures for further elaboration. researchgate.netresearchgate.net

The utility of such building blocks lies in their ability to introduce a defined three-dimensional structure into a larger molecule. The cycloheptane scaffold, with its distinct amino and carboxylate functionalities, can be readily incorporated into a variety of molecular frameworks. Synthetic chemists leverage these pre-existing stereocenters to control the spatial arrangement of functional groups in the target molecule, which is crucial for optimizing interactions with biological targets like enzymes and receptors. While specific examples detailing the synthesis of complex natural products using this compound are not extensively documented, the principles established with related cyclic amino acids demonstrate the potential of this approach.

Design and synthesis of conformationally constrained peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive shape.

This compound is an ideal candidate for this purpose. Incorporating its cyclic structure into a peptide backbone significantly reduces the rotational freedom of the resulting molecule compared to a linear analogue. This pre-organization can favor specific secondary structures that are essential for biological recognition. The larger ring size of cycloheptane compared to more commonly used proline or cyclopentane (B165970) analogues offers a different set of dihedral angle constraints, providing chemists with a broader toolkit for sculpting peptide conformations.

β-peptides, which are oligomers of β-amino acids, are known to form stable secondary structures, including helices and sheets. The specific folding pattern is heavily influenced by the structure of the constituent β-amino acid monomers. Carbocyclic β-amino acids, such as the parent acid of this compound, are particularly effective at inducing well-defined conformations due to their rigid cyclic nature.

Studies on related cyclohexane-based β-amino acids have shown they are potent inducers of helical folds, specifically the 14-helix. It is hypothesized that cycloheptane-based amino acids would similarly guide peptide folding, although the larger, more flexible ring may result in unique helical parameters or allow access to other folded states. The ability to form stable, predictable secondary structures is critical for designing molecules that can mimic the helical domains of proteins involved in protein-protein interactions.

β-turns are secondary structure motifs that cause a reversal in the direction of the polypeptide chain. They are crucial for the globular structure of proteins and are often involved in molecular recognition events. Due to their importance, significant effort has been dedicated to developing synthetic mimics of β-turns.

Table 1: Influence of Cyclic Amino Acids on Peptide Secondary Structures

| Cyclic Amino Acid System | Commonly Induced Secondary Structure | Key Feature |

|---|---|---|

| Cyclopentane-based | 12-Helix, β-turns | High rigidity, strong turn-inducing properties |

| Cyclohexane-based | 14-Helix | Stable helical fold induction |

| Cycloheptane-based | Helical conformations (predicted) | Increased flexibility, unique dihedral constraints |

Integration into novel molecular scaffolds for chemical diversity

In drug discovery, the exploration of chemical space is essential for identifying new bioactive compounds. This is often achieved by creating libraries of molecules based on a central scaffold. This compound provides a three-dimensional scaffold that is distinct from the flat, aromatic rings commonly found in many drug molecules.

The amino and carboxylate groups on the cycloheptane ring serve as convenient handles for chemical modification. Through standard coupling reactions, a wide variety of substituents can be attached at these positions, allowing for the rapid generation of a library of diverse compounds. This approach, known as diversity-oriented synthesis, uses the cycloheptane core to project functional groups into different regions of three-dimensional space, increasing the probability of finding a molecule that can interact productively with a biological target.

Development of chemical probes for studying biological systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule within a complex biological system. They are invaluable tools for dissecting biological pathways and validating potential drug targets. The development of effective chemical probes requires a scaffold that allows for the precise positioning of reactive or reporter groups.

The cycloheptane framework of this compound can be used as a platform for creating such probes. For example, a fluorescent dye could be attached to the amino group, while the carboxylate could be modified to include a group that binds to a specific protein. The defined stereochemistry of the chiral cycloheptane scaffold would ensure that these functionalities are presented in a consistent and predictable orientation, which is critical for selective target engagement.

Precursor role in the synthesis of specialized organic compounds

Beyond its direct use in peptidomimetics and scaffolds, this compound serves as a versatile starting material for the synthesis of other specialized organic compounds. The primary amine can be transformed into a wide range of other functional groups (e.g., amides, sulfonamides, ureas), while the methyl ester can be hydrolyzed to the carboxylic acid or reduced to an alcohol.

This chemical versatility allows it to be a key intermediate in multi-step synthetic sequences. For instance, synthetic routes targeting novel cycloheptane-fused heterocyclic systems or complex polycyclic alkaloids could potentially begin from this readily functionalized building block. Its role as a precursor leverages the pre-installed cycloheptane core, saving synthetic steps and providing a reliable route to more complex and functionalized seven-membered ring systems.

Future Research Directions and Unexplored Avenues for Methyl 4 Aminocycloheptane 1 Carboxylate

Advancements in Stereocontrol Methodologies for Complex Derivatives

The development of complex derivatives of methyl 4-aminocycloheptane-1-carboxylate hinges on the ability to control the stereochemistry of the cycloheptane (B1346806) ring. The inherent flexibility of seven-membered rings presents a significant challenge in achieving high stereoselectivity. researchgate.netscispace.com Future research will likely focus on adapting and refining modern asymmetric synthesis techniques to this specific scaffold.

Organocatalytic domino or cascade reactions, which have been successfully employed for the stereoselective synthesis of highly functionalized cyclohexanes, offer a promising strategy. nih.govnih.gov These one-pot procedures can facilitate the construction of multiple stereocenters in a single synthetic sequence, offering an efficient route to complex molecules. nih.gov The application of chiral auxiliaries is another established method that provides reliable and efficient stereocontrol in the synthesis of compounds with multiple stereocenters. Furthermore, the development of novel chiral catalysts specifically designed for cycloheptane systems could unlock new possibilities for asymmetric functionalization.

A "migrating group" strategy has recently emerged as a powerful tool for the remote functionalization of seven-membered rings. This approach, which involves the transannular migration of a functional group, allows for the selective introduction of substituents at positions that are otherwise difficult to access. acs.org Applying this methodology to derivatives of this compound could enable the synthesis of a diverse library of stereochemically defined analogues.

Exploration of Novel Derivatization Pathways for Expanded Chemical Space

The presence of both an amino group and a methyl ester on the cycloheptane backbone provides two reactive handles for a wide range of chemical modifications. Future research is expected to explore novel derivatization pathways to expand the chemical space around this scaffold.

Transannular C-H functionalization represents a cutting-edge approach for the direct modification of cycloalkane rings. nih.gov This strategy, which involves the selective activation of C-H bonds, can be used to introduce new functional groups at various positions on the cycloheptane ring, leading to novel structural motifs. nih.gov Furthermore, modern synthetic methods, such as copper-catalyzed asymmetric carbocyanation, could be explored for the introduction of cyano and other functional groups, which are valuable precursors for a variety of biologically active compounds.

The amino and ester groups can also serve as anchor points for the construction of more complex architectures. For instance, the amino group can be acylated, alkylated, or used as a building block in the synthesis of heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides and esters. These derivatization strategies can be used to systematically probe the structure-activity relationships of novel compounds based on the this compound scaffold.

Potential for Integration into Advanced Materials Research

The unique conformational properties and functional group handles of cycloheptane derivatives make them intriguing building blocks for advanced materials. The inherent flexibility of the seven-membered ring can impart unique dynamic properties to polymers and other materials. mdpi.com Future research could explore the incorporation of this compound and its derivatives into novel polymeric structures.

For example, the difunctional nature of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. The cycloheptane unit in the polymer backbone could influence the material's thermal and mechanical properties. Furthermore, the amino group can be functionalized with photoresponsive or electroactive moieties to create "smart" materials that respond to external stimuli.

The field of functional organic materials is rapidly expanding, with applications ranging from organic electronics to drug delivery systems. rsc.org The design and synthesis of novel functional molecules based on the cycloheptane scaffold could lead to the development of materials with tailored properties for specific applications.

Computational-Guided Discovery and Design of Novel Functionalities

Computational methods are becoming increasingly indispensable in modern chemical research, offering powerful tools for the design and discovery of new molecules with desired properties. nih.gov For this compound, in silico approaches can provide valuable insights into its conformational landscape, reactivity, and potential biological activities.

Density Functional Theory (DFT) calculations can be employed to study the conformational preferences of the cycloheptane ring and to predict the stereochemical outcomes of various reactions. biomedres.usresearchgate.net This information is crucial for the rational design of stereoselective synthetic routes. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule, which can be important for understanding its interactions with biological targets or its properties in materials. nih.gov

Furthermore, computational methods can be used to design new derivatives of this compound with specific functionalities. nih.gov For example, virtual screening and molecular docking can be used to identify potential biological targets for this compound and to design analogues with improved binding affinities. nih.govresearchgate.net This computational-guided approach can significantly accelerate the discovery and optimization of new functional molecules based on this promising scaffold. slideshare.netmdpi.com

Q & A

Q. What are the standard synthetic protocols for Methyl 4-aminocycloheptane-1-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or aminolysis of precursor cycloheptane derivatives. A common approach involves reacting 4-aminocycloheptanecarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) critically affect yield, with excess methanol often used to drive esterification . Characterization via ¹H/¹³C NMR and FT-IR is essential to confirm the ester and amine functionalities.

Q. How is the compound characterized structurally, and what analytical tools are recommended?

Key techniques include:

- X-ray crystallography : For unambiguous confirmation of the cycloheptane ring conformation and substituent positions. Software like SHELXL (for refinement) and Mercury (for visualization) are widely used .

- NMR spectroscopy : ¹H NMR identifies the methyl ester (δ ~3.6 ppm) and amine protons (δ ~1.5–2.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 172.12 for C₉H₁₇NO₂) .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : As a building block for synthesizing constrained cyclic peptides or macrocycles, leveraging its amine group for amide bond formation .

- Biology : In enzymology studies, the compound’s rigid structure serves as a substrate analog to probe enzyme stereoselectivity (e.g., amidases or esterases) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways (e.g., amine protection/deprotection energetics) and transition states. Tools like Gaussian or ORCA model steric effects from the cycloheptane ring, guiding solvent selection and catalyst design. Molecular docking (AutoDock Vina) can predict bioactivity by simulating interactions with target enzymes .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or stereoisomers. Methods include:

- HPLC purification : To isolate enantiomers using chiral columns (e.g., Chiralpak AD-H).

- LogP determination : Experimental validation via shake-flask (partition coefficient) or computational tools like MarvinSketch . Cross-referencing data with PubChem or CAS entries ensures reliability .

Q. How does the compound’s conformation impact its bioactivity in enzyme inhibition studies?

The chair-like or boat-like cycloheptane conformation affects binding to enzyme active sites. For example:

- X-ray co-crystallization : Resolves binding modes with target proteins (e.g., proteases).

- Dynamic NMR : Detects ring puckering dynamics in solution, correlating flexibility with inhibitory potency .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Catalyst selection : Chiral catalysts (e.g., Ru-BINAP) preserve enantiomeric excess during aminolysis.

- Process monitoring : In-line FT-IR tracks intermediate formation to avoid racemization .

- Crystallization control : Seed crystals or anti-solvent addition (e.g., hexane) enhance yield of the desired stereoisomer .

Methodological Notes

- Data Validation : Cross-check spectral data with PubChem (CID: 131492238) and CAS (e.g., 54274-80-5 for analogs) .

- Safety : Use fume hoods and PPE during synthesis; consult SDS for amine handling (e.g., irritation risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.